N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring fused with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with cyclobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted amides or thioamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to antimicrobial or antiviral effects by disrupting essential biological processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the cyclobutyl group but shares the core pyridine structure.
2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile: Contains additional nitrile groups, which may alter its reactivity and biological activity.
Uniqueness
N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the cyclobutyl group, which can influence its steric and electronic properties. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-cyclobutyl-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-8(5-2-6-11-9)10(14)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJDINYFMXFYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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